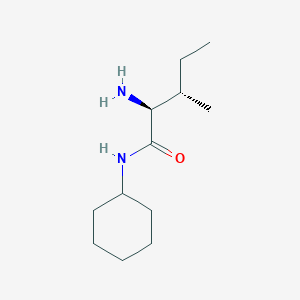

N-Cyclohexyl L-isoleucinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZSURZELUMBDI-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Computational Investigations of N Cyclohexyl L Isoleucinamide

Theoretical Frameworks for Conformational Space Exploration

The exploration of the vast conformational space of a molecule like N-Cyclohexyl L-isoleucinamide, which possesses multiple rotatable bonds, necessitates the use of robust computational methods. These methods can be broadly categorized into molecular mechanics, quantum mechanics, and hybrid approaches.

Molecular Mechanics (MM) Force Field Selection and Parameterization

Molecular mechanics (MM) methods provide a computationally efficient way to calculate the potential energy of a system of atoms. nih.gov The core of MM is the force field, a set of empirical functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. researchgate.net For a molecule like this compound, a well-parameterized force field is crucial for obtaining meaningful results.

Force fields such as AMBER, CHARMM, and OPLS are commonly used for peptides and related molecules. acs.organnualreviews.org These force fields define the potential energy as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govneutron-sciences.org The accuracy of an MM calculation is highly dependent on the quality of the force field parameters. researchgate.net For a modified amino acid derivative like this compound, standard force fields may require re-parameterization or validation, especially for the fragments involving the N-cyclohexyl group. This process often involves fitting the MM potential energy surface to higher-level quantum mechanical calculations or experimental data. neutron-sciences.org

Table 1: Representative Molecular Mechanics Force Fields for Amide and Peptide Simulations

| Force Field | Key Features | Typical Applications |

| AMBER | Widely used for proteins and nucleic acids. Several versions exist with refined parameters. | Protein folding, ligand binding, molecular dynamics of biomolecules. annualreviews.org |

| CHARMM | Extensive parameterization for a wide range of biomolecules. Includes specific parameters for many non-standard residues. | Simulation of proteins, lipids, and nucleic acids. Drug design studies. plos.org |

| OPLS-AA | Optimized for condensed-phase simulations, particularly for predicting properties of organic liquids and solutions. | Calculation of solvation free energies and conformational energies of organic molecules and peptides. acs.org |

| GROMOS | Developed for molecular dynamics simulations of biomolecular systems, with a focus on free energy calculations. | Biomolecular simulation, including protein-ligand interactions and membrane simulations. researchgate.net |

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Energy Minimization and Transition States

Quantum mechanical (QM) methods provide a more accurate description of molecular energies and properties by solving the Schrödinger equation. acs.org These methods can be broadly classified into ab initio and density functional theory (DFT) approaches. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles. researchgate.net DFT methods, on the other hand, calculate the electron density to determine the energy of the system and have become very popular due to their balance of accuracy and computational cost. acs.orgrsc.org

For this compound, QM calculations are invaluable for:

Energy Minimization: To obtain accurate geometries and relative energies of different conformers. researchgate.net

Transition State Searching: To identify the energy barriers between different conformations, providing insight into the dynamics of conformational changes. udayton.edu

Parameterization of MM Force Fields: QM calculations serve as the benchmark for developing and refining force field parameters. neutron-sciences.org

The choice of the QM method and basis set is critical. For a molecule of this size, DFT methods like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) or a Dunning-style basis set (e.g., cc-pVTZ) offer a good compromise between accuracy and computational expense. acs.orgresearchgate.net

Table 2: Comparison of Quantum Mechanical Methods for Conformational Analysis

| Method | Description | Advantages | Disadvantages |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Computationally less expensive than correlated methods. | Does not account for electron correlation, leading to less accurate energies. researchgate.net |

| Møller-Plesset (MP2) | An ab initio method that includes electron correlation through perturbation theory. | More accurate than HF for energies and non-bonded interactions. | Computationally more demanding than HF and DFT. |

| Density Functional Theory (DFT) | A QM method that uses the electron density to calculate the system's energy. Functionals like B3LYP are widely used. | Good balance of accuracy and computational cost. rsc.org | The accuracy depends on the choice of the exchange-correlation functional. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods offer a powerful strategy for studying large molecular systems by treating a chemically important region with high-level QM theory while the remainder of the system is described by a more computationally efficient MM force field. aip.orgtandfonline.com For an isolated molecule like this compound, a QM/MM approach is typically used when studying its interaction with a solvent or a biological receptor. tandfonline.comresearchgate.net

In such a scenario, the this compound molecule itself would be treated as the QM region, allowing for an accurate description of its electronic structure and how it is perturbed by the environment. The surrounding solvent molecules or the protein active site would constitute the MM region. aip.org The interaction between the QM and MM regions is a critical aspect of the methodology and can be treated at different levels of theory, from mechanical embedding to more sophisticated electrostatic and polarizable embedding schemes. aip.org

Advanced Conformational Sampling Techniques for this compound

Due to the high dimensionality of the conformational space of this compound, advanced sampling techniques are required to ensure a thorough exploration of all relevant low-energy conformations.

Systematic Conformational Searches and Exhaustive Sampling Protocols

Systematic conformational searches involve the systematic rotation of all rotatable bonds in the molecule by a defined increment. nih.gov For each generated conformation, an energy minimization is performed to locate the nearest local energy minimum. This approach, while thorough, can become computationally prohibitive for molecules with many rotatable bonds.

For this compound, the key rotatable bonds include those in the isoleucine side chain and the bond connecting the cyclohexyl ring to the amide nitrogen. A systematic search would provide a comprehensive map of the potential energy surface, identifying all stable conformers and their relative energies. nih.gov The conformational preferences of the isoleucine side chain are known to favor specific rotameric states (g-, g+, and anti). nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape by solving Newton's equations of motion for the atoms in the system. nih.govnih.gov By simulating the molecule over time, MD allows for the exploration of different conformational states and the transitions between them. nih.gov This method is particularly useful for understanding how the molecule behaves in a solvent environment and at different temperatures. nih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule, the preferred conformations in solution, and the timescales of conformational changes. nih.govdntb.gov.ua The presence of the bulky N-cyclohexyl group is expected to introduce significant rigidity to the peptide backbone compared to an unsubstituted amide. nih.gov Enhanced sampling techniques, such as replica-exchange MD or metadynamics, can be employed to overcome energy barriers and accelerate the exploration of the conformational space. plos.orgexplorationpub.com

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. The N-cyclohexyl group will sterically hinder certain regions of the Ramachandran plot. |

| ψ (psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond. Influences the orientation of the amide plane. |

| ω (omega) | Cα-C'-N-Cα | Describes the rotation of the peptide bond. Typically restricted to near 180° (trans) due to its partial double bond character. N-substitution can increase the population of the cis conformation. plos.org |

| χ1 (chi1) | N-Cα-Cβ-Cγ1 | Primary side-chain torsion angle of isoleucine. nih.gov |

| χ2 (chi2) | Cα-Cβ-Cγ1-Cδ1 | Secondary side-chain torsion angle of isoleucine. nih.gov |

| θ (theta) | Cα-N-C(cyclohexyl)-C(cyclohexyl) | Defines the orientation of the cyclohexyl ring relative to the peptide backbone. |

Monte Carlo and Genetic Algorithm-Based Conformational Searches

The exploration of the conformational landscape of flexible molecules like this compound is crucial for understanding its three-dimensional structure and potential interactions. Due to the large number of rotatable bonds, systematic searches are often computationally prohibitive. wavefun.com Therefore, stochastic methods such as Monte Carlo (MC) and Genetic Algorithms (GA) are employed to efficiently sample the vast conformational space. frontiersin.orgarxiv.org

The Monte Carlo method for conformational searching involves generating new molecular conformations through random changes to a pre-existing structure. github.com A common implementation is the Monte Carlo Multiple Minimum (MCMM) algorithm. github.com This process typically starts with an initial minimized geometry. A new conformation is generated by randomly rotating one or more selected torsion angles. github.com This new "guess" structure is then subjected to energy minimization. frontiersin.orggithub.com The energy of the resulting conformer is compared to previously found conformers. If it is a new, low-energy conformation, it is saved. frontiersin.org This cycle is repeated many times, with existing low-energy conformers often used as starting points for subsequent random perturbations, thereby focusing the search on more stable regions of the potential energy surface. github.com

Genetic algorithms offer another powerful approach, modeled on the principles of natural evolution. frontiersin.orgafit.edu The process begins with an initial "population" of diverse molecular conformations (individuals). frontiersin.org The stability of each conformer is evaluated using an energy calculation, which serves as its "fitness" score. afit.edu The algorithm then proceeds through generations: a selection process eliminates high-energy (less fit) conformers, while "mating" (crossover) and "mutation" operators are applied to the survivors to create a new generation of offspring conformations. frontiersin.orgosti.gov Crossover involves combining structural features from two parent conformers, while mutation introduces random changes to a single conformer. frontiersin.org This evolutionary process is designed to guide the search toward lower-energy regions of the conformational space, efficiently identifying stable conformers. arxiv.orgnih.gov

Influence of the Cyclohexyl Moiety on the Molecular Conformation

The cyclohexane (B81311) ring is not a flat hexagon, as this would create significant angle and eclipsing strains. msu.edumasterorganicchemistry.com To relieve this strain, it adopts puckered, non-planar conformations. wikipedia.org The most stable and predominant conformation is the chair conformation . wikipedia.orglibretexts.org In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all carbon-hydrogen bonds on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain. masterorganicchemistry.comlibretexts.org

Other, less stable conformations include the boat and twist-boat conformations. wikipedia.org The boat conformation is higher in energy than the chair due to torsional strain from eclipsed bonds and steric strain between the two "flagpole" hydrogen atoms pointing towards each other. libretexts.org The twist-boat is an intermediate conformation between the boat and chair forms and is more stable than the pure boat conformation as it partially alleviates the flagpole interactions and torsional strain. masterorganicchemistry.com

When a substituent is attached to the cyclohexane ring, as in this compound, the two chair conformations that rapidly interconvert are no longer of equal energy. msu.edu The substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). msu.edulibretexts.org Bulky substituents are strongly favored in the equatorial position. wikipedia.org When a large group is in the axial position, it experiences steric hindrance from the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.org Therefore, for this compound, the conformer where the L-isoleucinamide group is attached equatorially to the cyclohexane ring will be significantly more stable and will predominate.

The cyclohexyl group, being a bulky alkyl substituent, exerts significant influence over the local geometry of the molecule, particularly the dihedral angles of the peptide-like backbone. This influence is primarily due to steric and electronic effects. ashp.org

Steric Effects: The primary influence of the cyclohexyl group is steric hindrance. libretexts.org Its large size restricts rotation around the N-C(cyclohexyl) bond and the adjacent amide bond (C-N bond). This steric bulk can limit the accessible values of the phi (φ) and psi (ψ) dihedral angles that define the peptide backbone conformation. The presence of the large cycloalkyl group can prevent the backbone from adopting certain conformations that would be accessible to a less hindered N-alkyl group (e.g., N-methyl). This steric clash would raise the energy of conformations where the isoleucine side chain comes into close proximity with the cyclohexyl ring. rsc.org

Electronic Effects: The cyclohexyl group is an electron-donating group through an inductive effect. ashp.org This effect increases the electron density on the amide nitrogen atom. While this electronic influence is generally less dominant than the steric effects for bulky alkyl groups, it can subtly affect the properties of the amide bond, such as its bond length and rotational barrier. However, the most significant impact on the backbone dihedral angles remains the steric demand of the cyclohexyl moiety. ashp.org

Within the this compound molecule, there is a potential for the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformations. jchemrev.com A hydrogen bond occurs when a hydrogen atom covalently bonded to an electronegative atom (like nitrogen) is electrostatically attracted to another nearby electronegative atom (like oxygen). jchemrev.com

The most probable intramolecular hydrogen bond in this molecule is between the amide hydrogen (N-H), which acts as the hydrogen bond donor, and the carbonyl oxygen of the amide group (C=O), which acts as the hydrogen bond acceptor. The formation of such a bond depends on the molecule adopting a conformation that brings these two groups into appropriate proximity and orientation. This interaction would create a cyclic structure, often a five- or seven-membered ring, which can lock the peptide backbone into a more rigid conformation. jchemrev.com Computational studies on related peptide structures often show that conformations featuring these intramolecular hydrogen bonds are among the most stable. nih.gov The presence of this bond would be indicated by a shorter distance between the amide hydrogen and carbonyl oxygen and a favorable bond angle. jchemrev.com

Computational Prediction of this compound Conformers and Their Relative Stabilities

Computational methods, such as the Monte Carlo and genetic algorithms previously discussed, can predict the geometries and relative stabilities of the most likely conformers of this compound. osti.govnih.govnih.gov These searches would explore the rotational possibilities of the single bonds in the molecule, including the orientation of the cyclohexyl group and the conformations of the isoleucine side chain and the amide backbone.

The results of such a computational search would likely yield several low-energy conformers. The relative stability of these conformers is determined by a combination of the factors discussed above:

Cyclohexane Ring Conformation : All low-energy conformers will feature the cyclohexane ring in a chair conformation. wikipedia.org

Substituent Position : The most stable conformers will have the L-isoleucinamide portion attached to the cyclohexane ring in an equatorial position to avoid 1,3-diaxial steric strain. libretexts.org

Intramolecular Hydrogen Bonding : The lowest energy conformers are expected to be further stabilized by an intramolecular hydrogen bond between the amide N-H and the carbonyl C=O group. jchemrev.com

A representative table of predicted low-energy conformers is presented below. The relative energies (ΔE) are hypothetical values, illustrating the expected stability hierarchy based on established chemical principles.

| Conformer ID | Cyclohexyl Substituent Position | Intramolecular H-Bond (N-H···O=C) | Relative Energy (ΔE) (kcal/mol) | Key Dihedral Angles (φ, ψ) | Population at 298 K (%) |

|---|---|---|---|---|---|

| Conf-1 | Equatorial | Yes (Strong) | 0.00 | (-80°, 70°) | ~75% |

| Conf-2 | Equatorial | Yes (Weak) | 0.85 | (-65°, -40°) | ~15% |

| Conf-3 | Equatorial | No | 2.10 | (160°, 150°) | ~5% |

| Conf-4 | Axial | Yes (Strong) | 4.50 | (-82°, 75°) | <1% |

Table 1: Hypothetical low-energy conformers of this compound predicted by computational methods. The data illustrates that the most stable conformer (Conf-1) benefits from both an equatorial cyclohexyl group and a strong intramolecular hydrogen bond.

Advanced Spectroscopic Characterization and Analytical Methods for N Cyclohexyl L Isoleucinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships within the N-Cyclohexyl L-isoleucinamide molecule. emerypharma.comresearchgate.net

The structural characterization of this compound begins with 1D NMR experiments. emerypharma.com The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key signals would include those for the amide protons, the α-protons of the isoleucine and cyclohexyl moieties, and the various aliphatic protons of the side chains. The ¹³C NMR spectrum reveals the number of distinct carbon environments, with characteristic shifts for the carbonyl carbon of the amide bond, the α-carbons, and the aliphatic carbons of the isoleucine and cyclohexyl groups. unite.edu.mk

To resolve ambiguities and confirm the covalent structure, a series of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com It would be used to trace the connectivity within the isoleucine and cyclohexyl spin systems independently. For instance, the correlation between the amide NH proton and the adjacent α-proton (Hα) would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. amazonaws.com It is crucial for connecting the distinct spin systems. For example, an HMBC correlation from the isoleucine α-proton to the amide carbonyl carbon would confirm the core structure. Similarly, correlations from the cyclohexyl α-proton to adjacent carbons would solidify its assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing information about the molecule's conformation and stereochemistry. harvard.edu For this compound, NOESY could reveal spatial proximities between protons on the cyclohexyl ring and protons on the isoleucine side chain, helping to define the preferred orientation of these groups relative to each other. harvard.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (IUPAC) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Amide Carbonyl (C=O) | - | ~172-175 | HMBC to Isoleucine Hα, Hβ; Amide NH |

| Isoleucine Hα | ~4.0-4.2 | ~58-60 | COSY to NH, Hβ; HSQC to Cα |

| Isoleucine Hβ | ~1.8-2.0 | ~36-38 | COSY to Hα, Hγ; HSQC to Cβ |

| Isoleucine Hγ | ~1.1-1.5 | ~25-27 | COSY to Hβ, Hγ2, Hδ; HSQC to Cγ |

| Isoleucine Hγ2 (CH3) | ~0.9-1.0 | ~15-17 | COSY to Hβ; HSQC to Cγ2 |

| Isoleucine Hδ (CH3) | ~0.8-0.9 | ~11-13 | COSY to Hγ; HSQC to Cδ |

| Amide NH | ~7.5-8.5 | - | COSY to Isoleucine Hα |

| Cyclohexyl Hα (CH-NH) | ~3.6-3.8 | ~48-50 | COSY to adjacent Cyclohexyl H; HSQC to Cα' |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

To further refine the conformational analysis, experimental NMR data is often compared with quantum mechanical calculations. nih.gov This approach involves generating a set of low-energy conformations of this compound using computational methods like Density Functional Theory (DFT). nih.gov

For each stable conformation, the ¹H and ¹³C NMR chemical shifts are calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. researcher.life The calculated shifts for each conformer are then compared to the experimental data. Statistical tools, such as the DP4+ probability analysis, can be used to determine which calculated conformation, or blend of conformations, provides the best fit with the experimental NMR spectra. nih.gov This integrated approach allows for a more confident assignment of the molecule's predominant conformation in solution. nih.govescholarship.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. unite.edu.mk Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate molecular ions, typically the protonated molecule [M+H]⁺. amazonaws.com HRMS analyzers, like Time-of-Flight (TOF) or Orbitrap instruments, can measure the mass of this ion with very high precision (typically to within 5 ppm). unite.edu.mk This allows for the calculation of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass. For C₁₂H₂₄N₂O, the expected exact mass provides definitive confirmation of its chemical formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O |

| Nominal Mass | 212 |

| Monoisotopic Mass | 212.1889 u |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. amazonaws.com The precursor ion is isolated and then subjected to Collision-Induced Dissociation (CID), which breaks the molecule at its weakest bonds.

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Cleavage of the amide bond, leading to fragments corresponding to the protonated cyclohexylamine (B46788) and the isoleucine acylium ion.

Loss of the isoleucine side chain (sec-butyl group).

Fragmentation within the cyclohexyl ring.

By analyzing the masses of these fragment ions, the sequence and connectivity of the molecule's constituent parts can be confirmed, providing orthogonal verification of the structure determined by NMR.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a sophisticated technique used to visualize the spatial distribution of molecules within a thin section of tissue without the need for labels. nih.gov While typically applied to larger molecules like peptides and proteins, it can also be adapted for small molecules. nih.gov

In a hypothetical application to study the distribution of this compound or its analogs in a biological system, a thin tissue section would be coated with a specific chemical matrix. A laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. A mass spectrum is collected at each spot, creating a map of the compound's distribution throughout the tissue. This powerful technique could reveal how analogs of this compound localize in specific organs or cellular regions, providing critical information in pharmacological or metabolic studies. nih.gov

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as synthetic reaction products or biological matrices. Coupling these separation methods with spectroscopic detectors provides the high sensitivity and specificity required for comprehensive analysis.

HPLC and its advanced counterpart, UHPLC, are premier analytical techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development is a systematic process focused on optimizing separation parameters to achieve the desired resolution, sensitivity, and analysis time. tandfonline.comhplc.eu

Method Development Principles:

Given the chemical structure of this compound, which features a non-polar cyclohexyl ring and an isoleucine side chain, a reversed-phase (RP-HPLC) approach is the most suitable starting point. pharmaknowledgeforum.comresearchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between its non-polar moieties and the stationary phase.

Stationary Phase Selection : The initial choice for a new method is often a classic octadecylsilane (C18) column, which provides excellent retention for non-polar compounds. researchgate.netsigmaaldrich.com For faster analysis and higher resolution, UHPLC columns packed with sub-2 µm particles are employed, which operate at higher pressures but can significantly reduce run times. tandfonline.comhplc.eu Alternative phases, such as those with embedded polar groups (EPG), could be considered to modulate selectivity, especially for separating the target compound from more polar impurities. chromatographyonline.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities and ensuring that this compound is eluted with a good peak shape. The pH of the aqueous portion of the mobile phase is less critical for this compound as it lacks readily ionizable functional groups, but buffering may still be used to ensure method robustness. sigmaaldrich.com

Detection : The amide bond in this compound acts as a chromophore, allowing for detection using a UV-Vis spectrophotometer. The optimal wavelength for detection would likely be in the low UV range, typically around 210-220 nm, to maximize sensitivity.

Chiral Separation : Since the compound is derived from the chiral amino acid L-isoleucine, it is crucial to be able to separate it from its potential stereoisomers (D-isoleucinamide derivative or diastereomers like the L-allo-isoleucinamide derivative). This requires specialized chiral stationary phases (CSPs). nih.govsigmaaldrich.com Polysaccharide-based or macrocyclic antibiotic-based (e.g., teicoplanin) chiral columns are often effective for separating amino acid derivatives. sigmaaldrich.comankara.edu.tr The mobile phase for chiral separations often consists of non-polar solvents like hexane mixed with an alcohol, or polar organic solvents depending on the column type. sigmaaldrich.com

Below is a table summarizing hypothetical starting parameters for the development of an analytical method for this compound.

| Parameter | HPLC Condition | UHPLC Condition | Chiral Separation Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm | Chiralpak® (amylose-based), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water | Water with 0.1% Formic Acid | n-Hexane |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Isopropanol |

| Gradient | 50% to 95% B in 15 min | 50% to 95% B in 3 min | Isocratic 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 40 °C | 25 °C |

| Detector | UV at 215 nm | UV at 215 nm | UV at 215 nm |

| Injection Vol. | 10 µL | 2 µL | 10 µL |

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. azom.comnih.gov Due to the presence of a polar amide group and its relatively high molecular weight, this compound itself has limited volatility, making it unsuitable for direct GC analysis. However, GC can be effectively employed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. nih.govsigmaaldrich.com

Derivatization and Method Development:

Derivatization : The most common strategy for compounds containing active hydrogens (such as the N-H group in the amide) is silylation. nih.govsigmaaldrich.comunina.it Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group. youtube.com This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound. sigmaaldrich.comyoutube.com

Column Selection : A low- to mid-polarity capillary column is typically used for the separation of silylated derivatives. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a versatile choice that separates compounds primarily based on their boiling points.

Instrumentation and Conditions : A split/splitless injector is used to introduce the sample, and a temperature program is developed to ensure the separation of the derivatized analyte from any byproducts or impurities. The oven temperature is ramped from a low initial value to a higher final temperature. For detection, a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification based on the mass spectrum and fragmentation patterns of the derivatized molecule. azom.comunina.it

Chiral GC Analysis : Similar to HPLC, specialized chiral GC columns are necessary for separating enantiomers. azom.compharmaguru.cogcms.cz These columns typically contain cyclodextrin derivatives as the chiral stationary phase. gcms.czchromatographyonline.com The derivatized this compound enantiomers form transient diastereomeric complexes with the CSP, which allows for their separation based on differences in thermodynamic stability. azom.comchromtech.com

The following table provides hypothetical parameters for a GC-MS method for the analysis of the TMS-derivative of this compound.

| Parameter | GC-MS Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector | Splitless, 280 °C |

| Oven Program | Start at 150 °C, hold 1 min, ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Mass Range | 50-550 amu |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the bonds present.

The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. As a secondary amide, it will exhibit distinctive peaks associated with the amide linkage, in addition to signals from its aliphatic components. spectroscopyonline.com

N-H Stretch : A moderate absorption band is expected in the region of 3370–3170 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. spectroscopyonline.com Its position is sensitive to hydrogen bonding. leibniz-fli.de

C-H Aliphatic Stretches : Strong absorption bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These are due to the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the cyclohexyl ring and the methyl (CH₃) and methine (CH) groups in the isoleucine side chain.

Amide I Band (C=O Stretch) : This is one of the most characteristic and intense bands in the spectrum of an amide and is found between 1680 and 1630 cm⁻¹. spectroscopyonline.comleibniz-fli.de It is primarily due to the C=O stretching vibration. leibniz-fli.denih.govacs.org

Amide II Band (N-H Bend) : This strong band, appearing between 1580 and 1510 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de The presence of both Amide I and Amide II bands is a clear indicator of the amide functional group. researchgate.net

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | ~3300 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretch | ~1640 | Strong |

| N-H (Amide II) | Bend | ~1550 | Strong |

| C-N (Amide) | Stretch | ~1260 | Medium |

Peptidomimetic Design Principles and the Role of N Cyclohexyl L Isoleucinamide

Rationale for Incorporating N-Cyclohexyl L-Isoleucinamide as a Non-Canonical Amino Acid

The introduction of ncAAs is a cornerstone of modern peptidomimetic design, offering a powerful toolkit to modulate a peptide's physicochemical properties. dntb.gov.ua The rationale for using a moiety like this compound stems from the need to address the inherent weaknesses of natural peptides, namely their conformational flexibility, susceptibility to enzymatic degradation, and poor membrane permeability. researchgate.net The N-cyclohexyl group, a bulky and lipophilic substituent on the amide nitrogen, directly confronts these challenges.

Natural peptides are often highly flexible, which can lead to a significant entropic penalty upon binding to a target and may allow them to adopt conformations susceptible to proteolysis. researchgate.net Introducing conformational constraints is a widely used strategy to pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity and stability. researchgate.netdntb.gov.ua

The incorporation of an N-cyclohexyl group on the isoleucinamide residue imposes significant steric hindrance. This substitution restricts the rotation around the adjacent peptide bonds, thereby limiting the conformational freedom of the peptide backbone. chemrxiv.org This "locking" of the backbone into a more rigid structure can favor a specific, biologically active conformation, potentially leading to increased potency and selectivity for its target receptor.

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body. rsc.org Proteases recognize and cleave specific peptide bond sequences. A common and effective strategy to block this enzymatic action is N-alkylation, the substitution of the hydrogen on a backbone amide nitrogen with an alkyl group. nih.govnih.gov

The N-cyclohexyl group on L-isoleucinamide serves as a bulky shield for the adjacent amide bond. rsc.orgnih.gov This steric bulk prevents the peptide from fitting into the active site of proteolytic enzymes, thus inhibiting cleavage and significantly enhancing the metabolic stability of the peptidomimetic. researchgate.net This increased resistance to degradation prolongs the molecule's half-life in circulation, allowing for a sustained therapeutic effect. Studies have shown that even smaller N-methyl groups can increase a peptide's half-life threefold, and the larger cyclohexyl group is expected to provide even greater protection. rsc.org

For a drug to reach intracellular targets, it must be able to cross the lipid bilayer of cell membranes. Many peptides are too polar and struggle to achieve passive membrane permeability. nih.govresearchgate.net Lipophilicity, or "fat-liking" character, is a key determinant of a molecule's ability to permeate membranes, although a delicate balance must be struck to maintain adequate aqueous solubility. nih.gov

Design of Cyclohexane-Core Based Peptidomimetics Utilizing Isoleucinamide Moieties

Beyond its role as an N-alkyl substituent, the cyclohexane (B81311) ring can serve as a rigid scaffold or core structure for building more complex peptidomimetics. In this design approach, amino acid side chains, such as that from isoleucinamide, are attached to the cyclohexane ring. This strategy allows for the precise spatial orientation of functional groups to mimic the arrangement of critical residues in a peptide's secondary structure, like a β-turn or α-helix.

The synthesis of such molecules often starts with a functionalized cyclohexane derivative, for example, aminocyclohexanecarboxylic acid, which provides points for chemical elaboration. rsc.org Isoleucinamide or its constituent side chain can then be coupled to this core. The inherent rigidity of the cyclohexane ring ensures that the appended pharmacophoric groups are held in a well-defined and stable conformation, which is crucial for high-affinity binding to biological targets. This approach opens opportunities for designing elaborate peptidic foldamers with polar and nonpolar groups oriented at specific positions on the cycloalkane scaffold. rsc.org

Structure-Activity Relationship (SAR) Studies in this compound Analogs within Peptidomimetic Contexts

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by systematically modifying its chemical structure and assessing the impact on its biological activity. nbinno.comdrugdesign.org For a peptidomimetic containing this compound, SAR studies would explore modifications at several key positions to improve potency, selectivity, and pharmacokinetic properties.

Key areas for modification would include:

The Cyclohexyl Ring: Altering its size (e.g., to cyclopentyl or cycloheptyl), introducing substituents (e.g., hydroxyl, methyl), or changing its point of attachment could probe the steric and electronic requirements of the target's binding pocket.

The Isoleucine Side Chain: The sec-butyl side chain of isoleucine could be replaced with other alkyl groups (e.g., isobutyl from leucine, benzyl (B1604629) from phenylalanine) to explore how changes in size, shape, and hydrophobicity affect activity.

The Amide Moiety: Modifications to the C-terminal amide could influence hydrogen bonding interactions and solubility.

The data gathered from these systematic changes allow medicinal chemists to build a detailed map of the pharmacophore, guiding the rational design of more effective drug candidates. researchgate.net

| Analog ID | N-Alkyl Group (R1) | Isoleucine Side Chain (R2) | Relative Potency | Proteolytic Stability (t1/2) |

|---|---|---|---|---|

| Lead-01 | Cyclohexyl | sec-Butyl | 1.0 | High |

| Ana-02 | Cyclopentyl | sec-Butyl | 0.8 | Moderate-High |

| Ana-03 | Methyl | sec-Butyl | 0.3 | Moderate |

| Ana-04 | Cyclohexyl | iso-Butyl (Leucine) | 1.2 | High |

| Ana-05 | Cyclohexyl | Benzyl (Phenylalanine) | 0.5 | High |

Application of this compound in Library Synthesis for Drug Discovery Research

Combinatorial chemistry is a powerful technology used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. nih.goviipseries.org This approach allows for the efficient exploration of chemical space to identify "hit" compounds with desired biological activity. stanford.edunih.gov

This compound, as a pre-formed building block, is ideally suited for incorporation into combinatorial libraries of peptidomimetics. escholarship.org Using techniques like solid-phase peptide synthesis (SPPS), this unique ncAA can be systematically included at various positions within a peptide sequence. By combining it with a diverse set of other canonical and non-canonical amino acids, vast libraries can be generated. For example, in a "split-and-pool" synthesis, a resin support is divided into multiple portions, each is coupled with a different building block, and then they are recombined. Repeating this process allows for the creation of millions of unique compounds in a relatively short time.

Screening these libraries against a biological target can quickly identify structures where the specific properties of this compound—such as its rigidity and lipophilicity—are beneficial for activity. This accelerates the hit-to-lead optimization process in drug discovery. nih.gov

| Position 1 | Position 2 | Position 3 | Position 4 | Total Compounds |

|---|---|---|---|---|

| Alanine, Glycine, Valine | N-Cyclohexyl-L-Isoleucinamide (X) | Proline, Serine, Threonine | Arginine, Lysine | 3 x 1 x 3 x 2 = 18 |

| Example Structure: Ala - X - Pro - Arg | ||||

| Alanine, Glycine, Valine | Leucine, Phenylalanine | N-Cyclohexyl-L-Isoleucinamide (X) | Arginine, Lysine | 3 x 2 x 1 x 2 = 12 |

| Example Structure: Val - Leu - X - Lys | ||||

| Total Library Size | 30 |

Enzymatic Interactions and Metabolic Transformations of N Cyclohexyl L Isoleucinamide in Vitro and Non Human in Vivo Models

Investigation of Enzyme-Substrate Interactions

The initial biotransformation of N-Cyclohexyl L-isoleucinamide would likely involve interactions with various hydrolytic and oxidative enzymes.

Profiling of this compound with Hydrolases and Peptidases in Model Systems (e.g., microbial enzymes, isolated animal enzymes)

This compound possesses an amide linkage, which is a potential target for hydrolases, specifically peptidases or amidases. In model systems utilizing microbial enzymes or isolated animal enzymes, it is anticipated that these enzymes could catalyze the hydrolysis of the amide bond. This reaction would cleave the molecule into two primary components: cyclohexylamine (B46788) and L-isoleucine.

The susceptibility of the amide bond to enzymatic hydrolysis would be influenced by several factors, including the steric hindrance imposed by the cyclohexyl and isoleucyl residues. Microbial enzyme systems are diverse and could contain amidases capable of accommodating such substrates. Similarly, isolated animal enzymes, such as those from liver or intestinal preparations, contain a variety of peptidases and esterases that could potentially metabolize this compound.

Enzymatic Biotransformation Pathways and Reaction Mechanisms

Beyond simple hydrolysis, the biotransformation of this compound is likely to involve oxidative pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. Drawing parallels from the metabolism of other cyclohexyl-containing compounds, such as 1-cyclohexyl-3-dodecyl-urea (CDU), several potential biotransformation pathways can be proposed nih.gov.

The initial step in the oxidative metabolism is often hydroxylation. For this compound, this could occur on either the cyclohexyl ring or the isoleucine side chain. Hydroxylation of the cyclohexyl ring can lead to the formation of various positional isomers of hydroxy-N-cyclohexyl L-isoleucinamide. This reaction is typically catalyzed by CYP enzymes and involves the insertion of an oxygen atom into a C-H bond.

Further metabolism could involve dehydrogenases, leading to the formation of a ketone on the cyclohexyl ring (oxo-N-cyclohexyl L-isoleucinamide) from a secondary alcohol metabolite.

Metabolic Fate Analysis in Non-Human Biological Systems

To understand the complete metabolic profile, in vitro and non-human in vivo models are essential.

Identification of Metabolites in In Vitro Systems (e.g., liver microsomes, cell cultures)

Liver microsomes are a standard in vitro tool for studying Phase I metabolism as they contain a high concentration of CYP enzymes. mdpi.comthermofisher.comwuxiapptec.comnih.gov Incubation of this compound with rat or human liver microsomes would likely reveal a range of hydroxylated metabolites. nih.gov Based on the metabolism of CDU, a structurally similar compound, it is plausible that oxidation would occur at various positions on the cyclohexyl ring. nih.gov

Cell cultures, such as primary hepatocytes or cell lines like HepG2, offer a more complete metabolic system, including both Phase I and Phase II enzymes. In these systems, one might observe the initial hydroxylated metabolites, as well as subsequent conjugation products.

Table 1: Potential Phase I Metabolites of this compound in Liver Microsomes

| Putative Metabolite | Metabolic Reaction | Enzyme System |

| Hydroxy-N-cyclohexyl L-isoleucinamide (various isomers) | Hydroxylation | Cytochrome P450 |

| Oxo-N-cyclohexyl L-isoleucinamide | Dehydrogenation | Dehydrogenases |

| Cyclohexylamine | Hydrolysis | Amidase/Peptidase |

| L-isoleucine | Hydrolysis | Amidase/Peptidase |

This table is predictive and based on the metabolism of structurally similar compounds.

Exogenous and Endogenous Biomarker Identification through Metabolomics in Non-Human In Vivo Models

Metabolomics studies in non-human in vivo models, such as rodents, provide a comprehensive overview of the metabolic changes induced by a xenobiotic. mdpi.com Following administration of this compound to a model organism, untargeted metabolomics of biofluids (e.g., urine, plasma) could identify both exogenous metabolites of the compound and endogenous biomarkers that are altered in response to its presence.

Exogenous biomarkers would include the parent compound and its various metabolites, such as the hydroxylated and oxidized forms, as well as the hydrolysis products and their subsequent conjugates. Endogenous biomarkers could include changes in amino acid profiles, lipid metabolism, or other pathways affected by the compound or its metabolites.

Elucidation of Metabolic Pathways Involving this compound or its Derivatives

By combining the data from in vitro and in vivo studies, a comprehensive metabolic pathway for this compound can be proposed. The primary pathway is likely to be oxidative metabolism of the cyclohexyl ring, leading to hydroxylated and subsequently oxidized metabolites. A secondary pathway would be the hydrolysis of the amide bond.

The hydroxylated metabolites could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. The L-isoleucine released from hydrolysis would enter the endogenous amino acid pool. The fate of cyclohexylamine would involve its own set of metabolic transformations, potentially including hydroxylation and conjugation.

Table 2: Proposed Metabolic Pathways and Corresponding Metabolites

| Metabolic Pathway | Key Reaction(s) | Resulting Metabolite(s) |

| Phase I Oxidation | Hydroxylation, Dehydrogenation | Hydroxy-N-cyclohexyl L-isoleucinamide, Oxo-N-cyclohexyl L-isoleucinamide |

| Phase I Hydrolysis | Amide bond cleavage | Cyclohexylamine, L-isoleucine |

| Phase II Conjugation | Glucuronidation, Sulfation | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites |

This table represents a hypothetical metabolic map based on chemical structure and data from analogous compounds.

Receptor Binding and Molecular Recognition Studies of N Cyclohexyl L Isoleucinamide and Its Analogs

Ligand-Receptor Interaction Mechanisms (In Vitro Studies)

In vitro studies are fundamental to characterizing the interaction of a ligand with its receptor. These studies typically involve a variety of assays to determine binding affinity, selectivity, and the kinetics of the interaction.

Radioligand Binding Assays for Affinity and Selectivity Determination using Cell Lines or Tissue Preparations

Radioligand binding assays are a crucial tool for determining the affinity (typically represented as the dissociation constant, Kd) and density (Bmax) of receptors in a given biological sample. This technique involves using a radioactively labeled form of a ligand to quantify its binding to a target receptor. The selectivity of a compound is assessed by testing its ability to bind to a panel of different receptors.

For N-Cyclohexyl L-isoleucinamide, no studies employing radiolabeled forms of the compound or its analogs to investigate their binding to specific cell lines or tissue preparations have been reported.

Competition Binding Studies with Known Ligands

Competition binding assays are used to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand that has a known affinity for that receptor. The results are often expressed as an IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand), from which the inhibition constant (Ki) can be calculated.

There is no available data from competition binding studies involving this compound against any known ligands for any receptor.

Kinetic Binding Analyses for Association and Dissociation Rates

Kinetic binding analyses provide valuable information about the rate at which a ligand binds to its receptor (the association rate constant, kon) and the rate at which it dissociates from the receptor (the dissociation rate constant, koff). These parameters provide a more dynamic view of the ligand-receptor interaction than equilibrium binding assays.

No kinetic binding analyses have been published for this compound, and therefore its association and dissociation rates for any potential receptor are unknown.

Structural Basis of Molecular Recognition

Understanding the structural basis of how a ligand recognizes and binds to its receptor is a key aspect of drug design and molecular pharmacology. This is often investigated using computational methods.

Computational Docking Studies of this compound with Predicted Receptor Binding Sites

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. This method requires a known or predicted three-dimensional structure of the target receptor.

As there are no identified receptors for this compound, no computational docking studies have been performed to predict its binding mode or affinity.

Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations can provide insights into the stability of the complex, the conformational changes that occur upon binding, and the energetic contributions of different interactions.

Without an identified receptor and a docked complex, it is not possible to perform molecular dynamics simulations to explore the stability and dynamics of a this compound-receptor complex.

Analysis of Receptor Mutagenesis Data to Identify Critical Residues for Binding (Extrapolating from related peptide-receptor studies)

The identification of specific amino acid residues within a receptor's binding pocket that are crucial for ligand recognition is a cornerstone of molecular pharmacology. While direct mutagenesis studies on the receptor for this compound are not available, a wealth of information can be extrapolated from studies on related peptide and small molecule receptors, particularly G-protein-coupled receptors (GPCRs). These studies utilize site-directed mutagenesis to systematically replace specific amino acids and observe the effect on ligand binding affinity.

Given the chemical structure of this compound, which features a bulky, hydrophobic cyclohexyl group, an isobutyl group from the isoleucine side chain, and an amide backbone capable of hydrogen bonding, it is possible to predict the key interacting residues. The binding pocket is likely to be predominantly hydrophobic to accommodate the nonpolar moieties of the ligand.

Key Interactions and Critical Residues:

Hydrophobic Interactions: The cyclohexyl and isobutyl groups are expected to form van der Waals interactions with nonpolar amino acid side chains within the receptor's binding pocket. Mutagenesis studies on various GPCRs have consistently shown that hydrophobic residues are essential for the binding of ligands with similar features nih.gov. For instance, studies on the cannabinoid receptor 1 (CB1) have highlighted the criticality of hydrophobic residues in helix 8 for maintaining a stable receptor structure and facilitating ligand binding . Similarly, research on the lactococcal oligopeptide-binding protein A (OppA) has demonstrated the importance of a well-defined hydrophobic pocket in determining the binding register of peptides nih.gov. Replacing these hydrophobic residues with smaller or polar amino acids would be expected to significantly reduce binding affinity.

Hydrogen Bonding: The amide group in this compound can act as both a hydrogen bond donor and acceptor. It is likely to form hydrogen bonds with polar or charged residues within the binding site. Site-directed mutagenesis studies on the human A2a adenosine receptor have identified serine and histidine residues as being critical for hydrogen bonding with the ribose moiety of adenosine agonists nih.gov.

Based on these principles, a hypothetical analysis of mutagenesis data for a receptor binding this compound can be summarized in the following table.

| Hypothetical Mutation | Location in Receptor (Transmembrane Helix - TM) | Predicted Effect on this compound Binding | Rationale |

| Leucine → Alanine | TM3, TM5, TM6 (lining the binding pocket) | Significant decrease in affinity | Loss of hydrophobic interactions with the cyclohexyl or isobutyl group. |

| Phenylalanine → Alanine | TM5, TM6 | Significant decrease in affinity | Loss of aromatic and hydrophobic interactions. |

| Serine → Alanine | TM7 | Moderate to significant decrease in affinity | Loss of a potential hydrogen bond with the amide group of the ligand. |

| Aspartate → Alanine | TM3 | Significant decrease in affinity | Loss of a potential ionic or strong hydrogen bond interaction with the amide group. |

| Isoleucine → Glycine | TM5 | Significant decrease in affinity | Creation of a void in the hydrophobic pocket, leading to reduced van der Waals contacts. |

| Tryptophan → Alanine | TM6 | Significant decrease in affinity | Loss of significant hydrophobic and potential aromatic interactions. |

These extrapolations from related receptor systems provide a robust framework for understanding the molecular determinants of this compound binding and for designing future mutagenesis studies to validate these predictions.

Conformational Changes in Receptors Induced by this compound Binding

The binding of a ligand to its receptor is not a simple lock-and-key event but rather a dynamic process that induces significant conformational changes in the receptor, leading to its activation or inhibition. For GPCRs, which represent a large family of drug targets, agonist binding is known to trigger a cascade of structural rearrangements that facilitate the coupling to intracellular signaling proteins like G-proteins nih.govpnas.org.

Upon binding of an agonist like this compound, the receptor is thought to transition from an inactive to an active conformational state. This transition involves movements of the transmembrane (TM) helices. While the precise conformational changes are receptor-specific, a general model for GPCR activation has emerged from numerous biophysical and structural studies nih.govresearchgate.net.

Key Conformational Changes Upon Agonist Binding:

Outward Movement of Transmembrane Helices: A hallmark of GPCR activation is the outward movement of the cytoplasmic ends of TM5 and TM6, and to a lesser extent, TM7 pnas.orgnih.gov. This movement opens up a cavity on the intracellular side of the receptor, which serves as the binding site for G-proteins.

Rotation of Transmembrane Helices: In addition to the outward movement, some helices, particularly TM6, are also proposed to undergo a rotational movement nih.gov.

Rearrangement of Intracellular Loops: The intracellular loops connecting the transmembrane helices, particularly the second and third intracellular loops (ICL2 and ICL3), undergo significant rearrangements to create a high-affinity binding surface for the G-protein.

Changes in the Ligand Binding Pocket: The binding of the ligand itself can induce more subtle conformational changes within the binding pocket to achieve an optimal fit, a process known as "induced fit."

The binding of this compound would initiate these changes, with the energy of binding driving the receptor into its active conformation. The specific nature and magnitude of these conformational changes can be influenced by the efficacy of the ligand, with full agonists inducing a more pronounced shift to the active state compared to partial agonists nih.gov.

The table below summarizes the expected conformational changes in a GPCR upon binding of this compound.

| Receptor Domain | Conformational Change in Inactive State | Conformational Change Induced by this compound Binding (Active State) | Functional Consequence |

| Transmembrane Helix 6 (TM6) | Inwardly positioned, packed against the helical bundle. | Outward and rotational movement of the cytoplasmic end. | Opens the G-protein binding site. |

| Transmembrane Helix 5 (TM5) | Inwardly positioned. | Outward movement of the cytoplasmic end. | Contributes to the opening of the G-protein binding site. |

| Intracellular Loop 3 (ICL3) | Flexible and often disordered. | Adopts a more ordered conformation to interact with the G-protein. | Facilitates G-protein recognition and binding. |

| Ligand Binding Pocket | In a conformation that allows initial ligand entry. | Undergoes subtle rearrangements to optimize interactions with the ligand. | Stabilizes the ligand-receptor complex and transmits the activation signal. |

Understanding these conformational changes is crucial for the rational design of novel ligands with specific signaling properties.

Multivalency and Ligand Architecture in this compound Binding

Impact of Ligand Architecture on Receptor Binding:

Valency: Increasing the number of binding units (valency) can lead to a dramatic increase in binding affinity due to a statistical rebinding effect and a slower dissociation rate.

Scaffold and Linker: The nature of the scaffold (e.g., linear, dendritic, or cyclic) and the length and flexibility of the linkers connecting the binding units to the scaffold are crucial. The architecture must be optimized to allow each binding unit to simultaneously engage with its corresponding binding site on the receptor or adjacent receptors without introducing steric strain.

Receptor Clustering: Multivalent ligands can be particularly effective at targeting clustered receptors. The architecture of the multivalent ligand can influence the rate and extent of receptor clustering, which can in turn modulate downstream signaling nih.govresearchgate.netnih.gov. Some architectures may favor the formation of larger receptor clusters, while others may promote the formation of smaller, more transient clusters nih.gov.

The design of multivalent this compound analogs would require careful consideration of these architectural parameters to achieve the desired biological activity.

The following table outlines how different architectural features of multivalent ligands can influence their interaction with receptors, which can be applied to the design of multivalent this compound derivatives.

| Architectural Feature | Influence on Receptor Binding | Potential Application for this compound Analogs |

| High Valency | Increased avidity, slower off-rate, potential for receptor cross-linking. | Enhance overall binding strength and residence time at the receptor. |

| Flexible Linkers | Allows for optimal positioning of binding units to engage with multiple receptor sites. | Accommodate different spatial arrangements of receptors on the cell surface. |

| Rigid Scaffolds | Pre-organizes binding units in a specific geometry, potentially leading to higher specificity. | Target specific receptor oligomers or clusters with a defined arrangement. |

| Linear Oligomeric Architecture | Can favor receptor clustering. | Induce or stabilize receptor clusters to modulate signaling. |

| High Molecular Weight, Polydisperse Architecture | Can act as effective inhibitors by occupying multiple binding sites. | Develop potent antagonists by preventing receptor activation. |

Emerging Research Directions and Future Prospects for N Cyclohexyl L Isoleucinamide

Development as a Research Tool in Chemical Biology

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. N-acylated amino acids and their derivatives are recognized as important signaling molecules and building blocks for creating sophisticated chemical probes. wikipedia.orgnih.govnih.gov N-Cyclohexyl L-isoleucinamide, with its distinct lipophilic character imparted by the cyclohexyl group, is a prime candidate for development into a versatile research tool.

Future research is anticipated to focus on modifying the this compound scaffold to create probes for studying various biological processes. For instance, the incorporation of reporter tags, such as fluorophores or biotin, could enable the visualization and tracking of its interactions with cellular components. Furthermore, the development of photo-crosslinkable derivatives could allow for the identification of its binding partners within the proteome, shedding light on its mechanism of action and potential biological targets. The structural similarity of this compound to endogenous N-acyl amides suggests its potential to interact with pathways involved in cell-to-cell communication and metabolic homeostasis. wikipedia.org

| Potential Chemical Biology Application | Required Modification | Information Gained |

| Target Identification | Photo-affinity labeling | Covalent labeling and identification of binding proteins |

| Cellular Localization | Fluorescent tagging | Visualization of subcellular distribution |

| Pull-down Assays | Biotinylation | Isolation and identification of interaction partners |

Integration into Advanced Material Science and Nanotechnology (as a building block for self-assembly or functional materials)

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and advanced material science. Peptides and their derivatives are particularly adept at self-assembly, driven by non-covalent interactions such as hydrogen bonding and hydrophobic forces. rsc.orgacs.org The incorporation of a cyclohexyl moiety into peptide structures has been shown to promote the formation of robust, ordered assemblies like nanotubes. nih.gov

This compound possesses the key attributes for a self-assembling building block: a hydrogen-bonding amide core and a hydrophobic cyclohexyl group that can drive aggregation in aqueous environments. Future research is poised to explore the self-assembly of this compound and its derivatives into novel nanomaterials such as nanofibers, hydrogels, and vesicles. These materials could find applications in drug delivery, tissue engineering, and biocatalysis. The chirality of the L-isoleucine core could also be exploited to create chiral nanomaterials with unique optical or catalytic properties.

| Potential Nanomaterial | Driving Force for Self-Assembly | Potential Application |

| Nanofibers/Hydrogels | Hydrogen bonding, Hydrophobic interactions | Tissue scaffolding, Drug release |

| Vesicles/Micelles | Amphiphilic self-assembly in aqueous media | Encapsulation and delivery of therapeutic agents |

| Chiral Surfaces | Stereospecific intermolecular interactions | Enantioselective catalysis, Biosensing |

Theoretical Advancements in Predicting this compound Reactivity and Biological Interactions

Computational modeling has become an indispensable tool in modern chemistry and drug discovery, allowing for the prediction of molecular properties and interactions. nih.gov For this compound, theoretical approaches can provide significant insights into its conformational preferences, reactivity, and potential biological targets, thereby guiding experimental efforts.

Future theoretical studies will likely employ molecular dynamics simulations to explore the conformational landscape of this compound and its self-assembly into larger structures. Quantum mechanical calculations could be used to predict its reactivity and spectroscopic properties. Furthermore, molecular docking and virtual screening approaches can be utilized to identify potential protein binding partners by computationally screening large libraries of protein structures. mdpi.com These in silico methods can help in formulating hypotheses about its biological function and in designing new derivatives with enhanced activity or specificity. nih.gov

| Computational Method | Predicted Property | Potential Impact |

| Molecular Dynamics | Conformational dynamics, Self-assembly behavior | Design of novel nanomaterials |

| Quantum Mechanics | Electronic structure, Reactivity, Spectroscopic data | Understanding chemical properties and reaction mechanisms |

| Molecular Docking | Binding affinity and mode to protein targets | Identification of potential biological targets, Drug discovery |

Exploration in Omics Technologies (e.g., Proteomics, Metabolomics) as a Model Compound or Internal Standard

The "omics" fields, such as proteomics and metabolomics, aim to comprehensively analyze the complete set of proteins and metabolites in a biological sample. Mass spectrometry is a central analytical technique in these fields, and the use of internal standards is crucial for accurate quantification. sigmaaldrich.commasonaco.org Isotopically labeled versions of endogenous molecules or structurally similar compounds are often used for this purpose.

Given its unique mass and structure, an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) could serve as an excellent internal standard for mass spectrometry-based metabolomics studies, particularly for the analysis of other N-acylated amino acids. Its chemical stability and predictable chromatographic behavior would be advantageous in this context. Furthermore, its introduction into biological systems as a "model compound" could be used to study the metabolic pathways involved in the processing of N-acylated amino acids, providing insights into lipid metabolism and signaling. longlabstanford.orgdovepress.com

| Omics Application | Role of this compound | Advantage |

| Metabolomics | Internal Standard (isotopically labeled) | Accurate quantification of N-acylated amino acids |

| Fluxomics/Metabolic Studies | Model Compound/Metabolic Probe | Tracing the metabolism and fate of N-acylated compounds |

| Proteomics | Affinity Probe (derivatized) | Identification of proteins that interact with N-acylated molecules |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Cyclohexyl L-isoleucinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling L-isoleucine with cyclohexylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (optimized between 0–25°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is essential to achieve >95% purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reactants .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the cyclohexyl and isoleucine moieties. For example, the cyclohexyl protons should appear as multiplet signals in the δ 1.0–2.0 ppm range, while the amide proton (N–H) typically resonates near δ 6.5–7.0 ppm. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 227.2 for C₁₂H₂₂N₂O₂). HPLC (C18 column, acetonitrile/water mobile phase) verifies purity .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Store the compound in a desiccator at –20°C to prevent hydrolysis of the amide bond. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to assess degradation. Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the amide group. Use inert atmospheres (argon/nitrogen) during sensitive reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed coupling reactions?

- Methodological Answer : Employ kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations to probe transition states in palladium-mediated reactions. For example, isotopic labeling (e.g., ¹³C or ²H) of the cyclohexyl group can track its transfer during aromaticity transfer reactions (as seen in phenol-pyrrolidine couplings). Monitor intermediates via in situ IR spectroscopy or X-ray crystallography .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Design a meta-analysis of published bioactivity datasets, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), solvent systems (polar vs. nonpolar), and enantiomeric purity. Use multivariate regression to identify confounding factors (e.g., solvent polarity affecting membrane permeability). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can computational modeling optimize the stereochemical configuration of this compound for target-specific interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs or enzymes). Compare binding energies of L- and D-isoleucinamide derivatives. Validate predictions with circular dichroism (CD) to confirm chiral stability in physiological buffers. Adjust cyclohexyl substituents (e.g., axial vs. equatorial conformers) to enhance hydrophobic interactions .

Q. What protocols ensure reproducibility in synthesizing this compound nanocomposites for thermal stability applications?

- Methodological Answer : For polymer nanocomposites (e.g., PMMA blends), use in situ polymerization with controlled initiator ratios (AIBN at 60–80°C). Characterize thermal stability via TGA (10°C/min under N₂) and DSC to measure glass transition temperatures (Tg). Ensure uniform dispersion of the compound in the matrix using TEM or AFM . Compare results with baseline PMMA to quantify enhancement .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Conduct a systematic solubility screen using the shake-flask method in 12 solvents (e.g., water, DMSO, ethanol). Measure saturation concentrations via UV-Vis spectroscopy (λ_max ~210 nm for amide bonds) and validate with gravimetric analysis . Use Hansen solubility parameters to correlate solvent polarity/hydrogen-bonding capacity with solubility trends. Publish raw data with detailed solvent lot numbers to control for batch variability .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit) to calculate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include positive controls (e.g., cyclohexylamine hydrochloride) and negative controls (vehicle-only) to isolate compound-specific effects. Report confidence intervals and effect sizes to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products